Triphenylstibanylium hydroxide
Description
Triphenylstibanylium hydroxide (CAS: 76-87-9; MFCD00013928) is an organoantimony compound with the chemical formula $ \text{(C}6\text{H}5\text{)}_3\text{SbOH} $. It belongs to the class of organometallic hydroxides, where a central antimony (Sb) atom is bonded to three phenyl groups and a hydroxide ion. This compound is structurally analogous to organotin hydroxides but differs in its metallic center, which influences its reactivity and applications. Notably, antimony-based compounds are less commonly studied than their tin counterparts, but they exhibit unique catalytic and electronic properties due to Sb's larger atomic radius and lower electronegativity compared to tin (Sn) .
Its safety profile is marked by moderate toxicity, requiring careful handling to avoid exposure to Sb, a metalloid with known environmental and health risks .
Properties
Molecular Formula |
C18H17OSb |
|---|---|
Molecular Weight |
371.1 g/mol |
IUPAC Name |
triphenylstibanium;hydroxide |
InChI |
InChI=1S/3C6H5.H2O.Sb.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H2;;/q;;;;+1;/p-1 |
InChI Key |
VQHGBUONHCQZJM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[SbH+](C2=CC=CC=C2)C3=CC=CC=C3.[OH-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylstibanylium hydroxide typically involves the reaction of triphenylstibine (Sb(C₆H₅)₃) with an oxidizing agent. One common method is the reaction of triphenylstibine with hydrogen peroxide (H₂O₂) in an aqueous medium. The reaction proceeds as follows:
Sb(C₆H₅)₃+H₂O₂→(C₆H₅)₃SbOH+H₂O
This reaction is carried out under controlled conditions to ensure the complete conversion of triphenylstibine to this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Acid-Base Reactions
Triphenyltin hydroxide acts as a weak base, reacting with mineral acids to form triphenyltin salts:
This reaction is utilized in fungicidal formulations .
Thermal Decomposition
Heating above 113°F releases acrid fumes (likely SnO₂ and benzene derivatives), posing inhalation hazards .
Redox Behavior
In the presence of reducing agents like Zn or Cu, triphenyltin hydroxide undergoes reduction to form triphenyltin hydride:
This reactivity is critical in catalytic applications .
Fungicidal Activity
Triphenyltin hydroxide inhibits mitochondrial ATP synthesis in fungi, disrupting energy metabolism. Its efficacy against Phytophthora infestans (potato blight) and Cercospora beticola (sugar beet pathogen) is well-documented .
| Application | Target Organism | Efficacy (ppm) |
|---|---|---|
| Potato blight control | Phytophthora infestans | 75–150 |
| Sugar beet foliar disease | Cercospora beticola | 37.5–75 |
| Data from NCI bioassay and Ataman Kimya . |
Ecotoxicity
-
Aquatic toxicity : LC₅₀ (96h) for Daphnia magna: 0.02 mg/L .
-
Soil persistence : Half-life of 30–60 days, depending on organic content .
Photodegradation
UV exposure cleaves Sn–C bonds, yielding diphenyltin derivatives and benzene :
Hydrolysis
In aqueous environments, hydrolysis occurs at pH <5 or >9, forming insoluble Sn(OH)₄ .
Toxicological Profile
A 78-week NCI bioassay (Fischer 344 rats/B6C3F₁ mice) revealed:
Analytical Methods
Scientific Research Applications
Triphenylstibanylium hydroxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of triphenylstibanylium hydroxide involves its interaction with molecular targets through its hydroxide and phenyl groups. The compound can form coordination complexes with metal ions and other molecules, influencing various biochemical pathways. Its ability to undergo redox reactions also plays a role in its biological and chemical activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Organometallic hydroxides share a general formula $ \text{(R)}_3\text{MOH} $, where $ \text{M} = \text{Sn}, \text{Sb}, \text{or other metals} $, and $ \text{R} = \text{organic groups} $. Key distinctions arise from the metallic center:
| Property | Triphenylstibanylium Hydroxide | Triphenyltin Hydroxide | Trimethyltin Hydroxide |
|---|---|---|---|
| Metallic Center (M) | Antimony (Sb) | Tin (Sn) | Tin (Sn) |
| Electronegativity (M) | 2.05 (Sb) | 1.96 (Sn) | 1.96 (Sn) |
| Bond Length (M–O, Å) | ~2.10 (estimated) | ~2.05 (experimental) | ~2.04 (experimental) |
| Thermal Stability | Moderate | High | Moderate |
| Applications | Niche catalysis | Fungicides, PVC stabilizers | Catalysis, polymer additives |
Notes:
- Antimony’s larger atomic radius compared to tin results in longer M–O bonds, reducing Lewis acidity but enhancing ligand-exchange capabilities .
- Triphenyltin hydroxide (Fentin hydroxide) is widely used as a fungicide due to Sn’s strong biocidal activity, whereas Sb analogs are less effective in this role .
Acid-Base and Catalytic Properties
The hydroxide ion ($ \text{OH}^- $) in these compounds acts as a Brønsted-Lowry base, accepting protons, and as a Lewis base, donating electron pairs. However, the metal center modulates this behavior:
- This compound : Sb’s lower electronegativity weakens the M–OH bond, making the hydroxide ion more labile. This enhances its utility in deprotonation reactions but reduces stability in aqueous media .
- Triphenyltin hydroxide : Sn’s higher electronegativity stabilizes the hydroxide ion, making it effective in hydrolytic catalysis (e.g., esterification) .
- Trimethyltin hydroxide : The smaller methyl groups increase solubility in organic solvents, favoring its use as a nucleophilic catalyst in polymerization .
Industrial and Environmental Impact
- Triphenyltin hydroxide : Dominates agricultural use (fungicide) but faces regulatory restrictions due to Sn’s bioaccumulation and toxicity .
- Trimethyltin hydroxide: Limited to laboratory-scale applications due to acute neurotoxicity .
- This compound : Less environmentally persistent than Sn analogs but understudied in toxicology .
Research Findings and Data Gaps
However, critical data gaps exist:
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Triphenylstibanylium hydroxide with high purity, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : Synthesis typically involves organometallic routes, such as the reaction of triphenylantimony precursors with controlled hydroxide sources under inert atmospheres. Key steps include:
- Purification : Recrystallization in anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis.
- Characterization : Use of and NMR to verify phenyl group integrity, X-ray crystallography for solid-state structure confirmation, and elemental analysis for stoichiometric validation.
- Stability Monitoring : Thermogravimetric analysis (TGA) to assess decomposition under varying humidity levels .
Q. How can researchers determine the solubility profile of this compound in polar and nonpolar solvents, and what factors influence its stability in solution?
- Methodological Answer : Systematic solubility studies should be conducted using UV-Vis spectroscopy or gravimetric analysis across solvent systems (e.g., water, ethanol, DMSO, hexane). Factors to consider:
- pH Sensitivity : Hydrolytic decomposition in protic solvents requires buffered conditions.
- Temperature Dependence : Solubility trends should be measured at 25°C, 40°C, and 60°C to model thermodynamic parameters.
- Data Interpretation : Compare results with computational solubility predictions (e.g., COSMO-RS models) to identify outliers caused by solvent coordination effects .
Q. What spectroscopic methods are most reliable for quantifying this compound in complex matrices, and how can interference from degradation products be minimized?
- Methodological Answer :
- FT-IR : Track antimony-oxygen stretching modes (~500–600 cm) and phenyl ring vibrations (1600–1450 cm).
- Raman Spectroscopy : Differentiate between crystalline and amorphous phases via lattice mode analysis.
- Mitigating Interference : Use derivatization agents (e.g., thiourea) to stabilize the compound during analysis, or employ HPLC-MS with ion-pairing reagents to separate degradation byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic applications, and what experimental validations are necessary to address theoretical limitations?
- Methodological Answer :
- Model Setup : Optimize geometry at the B3LYP/def2-SVP level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Validation Steps : Compare predicted reaction pathways (e.g., nucleophilic attack at the antimony center) with kinetic studies using stopped-flow spectroscopy.
- Addressing Gaps : If discrepancies arise (e.g., overestimated activation barriers), refine solvation models or incorporate dispersion corrections (e.g., D3BJ) .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound, and how can experimental artifacts be identified?
- Methodological Answer :
- Calorimetric Reassessment : Repeat measurements using adiabatic calorimetry under strictly anhydrous conditions to exclude hydration effects.
- Error Source Analysis : Cross-check purity via ICP-MS for trace metals and quantify residual solvents via NMR.
- Comparative Table :
| Study | Method | ΔH (kJ/mol) | Purity (%) | Notes |
|---|---|---|---|---|
| A | DSC | -210 ± 8 | 98 | Humid environment |
| B | Solution Calorimetry | -195 ± 5 | 99.5 | Argon atmosphere |
Q. How can the catalytic mechanism of this compound in cross-coupling reactions be elucidated using in-situ spectroscopic techniques?
- Methodological Answer :
- Operando Studies : Employ ReactIR or XAFS to monitor antimony oxidation states and ligand exchange dynamics during catalysis.
- Isotopic Labeling : Use -labeled hydroxide to track oxygen transfer pathways.
- Kinetic Profiling : Fit time-resolved data to rate laws (e.g., Michaelis-Menten for turnover-limiting steps) .
Q. What interdisciplinary approaches integrate this compound into hybrid materials (e.g., MOFs or nanocomposites), and how do interfacial interactions affect performance?
- Methodological Answer :
- Synthesis Routes : Co-precipitation with layered double hydroxides (LDHs) or coordination-driven assembly with carboxylate ligands.
- Characterization : TEM-EDX for elemental mapping and surface plasmon resonance (SPR) to assess charge-transfer efficiency.
- Performance Metrics : Compare photocatalytic activity (e.g., dye degradation rates) with and without this compound doping .
Guidance for Literature Review & Data Interpretation
- Contradiction Analysis : When conflicting data arise, prioritize studies with explicit methodological details (e.g., inert atmosphere protocols, purity verification) and cross-reference with computational datasets .
- Gap Identification : Use systematic reviews to map unexplored areas, such as the compound’s behavior under photoirradiation or its role in asymmetric catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
